5-Methyl-4-phenylthiophene-3-carboxylic acid
Overview
Description
5-Methyl-4-phenylthiophene-3-carboxylic acid is a heterocyclic organic compound characterized by a thiophene ring substituted with a methyl group at the 5-position and a phenyl group at the 4-position, along with a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-phenylthiophene-3-carboxylic acid typically involves the following steps:
Friedel-Crafts Acylation: The reaction of thiophene with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form 4-phenylthiophene-3-carboxylic acid.
Methylation: The subsequent methylation of the 4-phenylthiophene-3-carboxylic acid using methyl iodide (CH3I) and a base, such as potassium carbonate (K2CO3), to introduce the methyl group at the 5-position.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-4-phenylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as nitric acid (HNO3) or bromine (Br2) can be used in the presence of a catalyst.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Alcohols, amines, and thiophene derivatives.
Substitution: Nitrothiophenes, halothiophenes, and other substituted thiophenes.
Scientific Research Applications
5-Methyl-4-phenylthiophene-3-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Investigated for its potential biological activity, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which 5-Methyl-4-phenylthiophene-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of key enzymes involved in cancer cell proliferation.
Comparison with Similar Compounds
2-Methylthiophene
3-Thiophenecarboxylic acid
4-Methylthiophene-2-carboxylic acid
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Properties
IUPAC Name |
5-methyl-4-phenylthiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-8-11(9-5-3-2-4-6-9)10(7-15-8)12(13)14/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGSDQGBKJYLFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395721 | |
Record name | 5-methyl-4-phenylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
557792-56-0 | |
Record name | 5-methyl-4-phenylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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